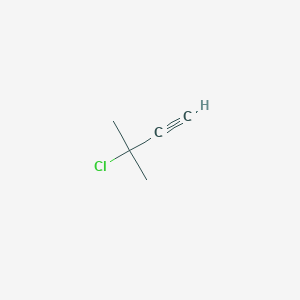

3-Chloro-3-methyl-1-butyne

描述

Significance and Role in Contemporary Organic Chemistry

The significance of 3-chloro-3-methyl-1-butyne in modern organic chemistry stems from its utility as a versatile synthetic building block. ontosight.ai The presence of both a reactive propargylic chloride and a terminal alkyne within the same small molecule allows for sequential or cascade reactions to construct intricate molecular architectures. This dual reactivity is exploited in numerous synthetic strategies.

The chlorine atom, situated at a propargylic position, serves as an effective leaving group in nucleophilic substitution reactions. This allows for the facile introduction of the 1,1-dimethylpropargyl moiety onto various nucleophiles, including alcohols, amines, and thiols, to form the corresponding propargylic ethers and amines. lookchem.comchemicalbook.com

Simultaneously, the terminal alkyne functionality is a gateway to a vast range of transformations. It readily participates in metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides. organic-chemistry.org The alkyne can also be involved in addition reactions, cycloadditions, and oxidation-reduction reactions.

This compound is particularly crucial in the synthesis of complex heterocyclic frameworks. Researchers have extensively used it to prepare bioactive molecules such as coumarins, acridones, and various xanthene derivatives. lookchem.com For instance, it is a key reagent in the preparation of benzo[b]pyrano[2,3-i]xanthen-6-ones and 3,3-dimethyl-3H-benzofuro[3,2-f] Current time information in Bangalore, IN.-benzopyran, compounds that have been investigated for their potential biological activities. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Beyond traditional organic synthesis, this compound has found applications in more specialized areas. It has been used in the synthesis of Grubbs-type ruthenium carbene complexes, which are important catalysts for olefin metathesis. doi.org It is also employed in the preparation of novel polyborylated reagents, such as in the reaction with diborylcyclopropanes to yield diborylated allenylcyclopropanes, which are valuable intermediates for further transformations. nih.gov

Historical Perspective of this compound in Synthetic Methodologies

The study and application of this compound are rooted in the broader exploration of halogenated alkynes that gained momentum in the mid-20th century. Systematic investigations into chlorinated butyne derivatives began to appear in scientific literature during the 1950s, laying the groundwork for understanding the reactivity and synthetic potential of this class of compounds.

Early research focused on establishing reliable methods for the synthesis of chloro-alkynes and characterizing their chemical behavior. A common preparative route developed for this compound involves the acid-catalyzed chlorination of its corresponding alcohol, 3-hydroxy-3-methylbutyne, using reagents like hydrochloric acid with a zinc chloride catalyst.

By the late 1960s, this compound was a subject of specific mechanistic studies. A 1969 paper in The Journal of Organic Chemistry detailed investigations into solvent effects and nucleophile competition in its reactions, highlighting the academic interest in its distinct reactivity. acs.org Early reports also documented its hydrolysis, a fundamental reaction for propargyl halides. acs.org

In its initial applications, the compound was primarily used as an alkylating agent, reacting with simple nucleophiles like methanol, ethanol, and ammonia (B1221849) to form ethers and amines. lookchem.comchemicalbook.com This straightforward propargylation was a foundational use that demonstrated its value in introducing the dimethylpropargyl group. Over time, as the repertoire of synthetic methodologies expanded, so did the applications of this compound. The advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling discovered in the 1970s, significantly broadened its utility, allowing for its incorporation into more complex and conjugated systems. organic-chemistry.orgfrontiersin.org This evolution from a simple alkylating agent to a sophisticated building block in complex total synthesis and materials science reflects the compound's enduring importance in the field.

Table 2: Selected Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Alcohols, Amines, Thiols lookchem.com | Propargylic ethers, amines, and thioethers lookchem.com |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu catalyst, Amine base organic-chemistry.org | Disubstituted internal alkynes organic-chemistry.org |

| Reduction | Lithium aluminum hydride researchgate.net | Allene (B1206475) and alkyne products via displacement researchgate.net |

| Carbene Complex Formation | Wilkinson's hydride ((PPh₃)₃Ru(H)Cl) doi.org | Grubbs-type ruthenium carbene complexes doi.org |

| Alkylation of Boranes | Diborylcyclopropanes, BuLi nih.gov | Diborylated allenylcyclopropanes nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-3-methylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSILYWCNPOLKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061488 | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-97-3 | |

| Record name | 3-Chloro-3-methyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-3-methyl-1-butyne | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butyne, 3-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-3-methylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 3 Methyl 1 Butyne

Established Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-methyl-1-butyne, a valuable reagent in organic chemistry, is primarily achieved through methods that introduce a chlorine atom at the propargylic position. lookchem.com These methods can be broadly categorized into propargylic chlorination of a suitable methylbutyne precursor and electrophilic addition to a butyne chain.

Propargylic Chlorination Techniques

Propargylic chlorination involves the substitution of a hydrogen or a hydroxyl group on the carbon atom adjacent to a carbon-carbon triple bond with a chlorine atom. This approach is widely utilized for the synthesis of this compound.

One effective method for the synthesis of this compound is the free-radical chlorination of 3-methyl-1-butyne (B31179) using sulfuryl chloride (SO₂Cl₂). upenn.eduupenn.edu This reaction is typically initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), and proceeds via a chain reaction mechanism. youtube.com

The process begins with the thermal decomposition of the initiator to generate radicals. These radicals then abstract a hydrogen atom from the tertiary carbon of 3-methyl-1-butyne, forming a relatively stable tertiary propargylic radical. This radical subsequently reacts with sulfuryl chloride to yield the desired product, this compound, and a sulfuryl chloride radical, which continues the chain. upenn.edu The use of an excess of the hydrocarbon substrate can help to minimize the formation of polychlorinated byproducts. upenn.edu

Reaction Conditions for Radical Chlorination:

| Reactant | Reagent | Initiator | Solvent | Temperature | Yield |

| 3-Methyl-1-butyne | Sulfuryl Chloride (SO₂Cl₂) | AIBN | Neat or inert solvent | Reflux | Moderate to Good |

A common and efficient route to this compound involves the nucleophilic substitution of the hydroxyl group in 3-hydroxy-3-methylbutyne (also known as 2-methyl-3-butyn-2-ol). This reaction is typically carried out using concentrated hydrochloric acid (HCl), often with the aid of a Lewis acid catalyst like zinc chloride (ZnCl₂), a combination known as the Lucas reagent. pearson.comnucleoniitjeekota.com

The reaction proceeds via an Sₙ1-type mechanism. pearson.comnucleoniitjeekota.com The hydroxyl group is first protonated by the strong acid, forming a good leaving group (water). Departure of the water molecule generates a tertiary carbocation, which is stabilized by the adjacent methyl groups. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product. The Lewis acid, ZnCl₂, assists in the cleavage of the C-O bond. pearson.com

Typical Conditions for Nucleophilic Substitution:

| Substrate | Reagent | Catalyst | Temperature |

| 3-Hydroxy-3-methylbutyne | Concentrated HCl | Zinc Chloride (ZnCl₂) | Room Temperature or gentle warming |

Another established method for converting 3-hydroxy-3-methylbutyne to this compound is the use of thionyl chloride (SOCl₂). ksu.edu.sayale.edu This reaction is often performed in the presence of a base like pyridine (B92270), which serves to neutralize the HCl generated as a byproduct. yale.edu

The mechanism involves the formation of an intermediate alkyl chlorosulfite, which then decomposes to the alkyl chloride, sulfur dioxide, and chloride ion. mdpi.com The use of pyridine can influence the stereochemical outcome, though for an achiral molecule like this compound, this is not a primary concern. The gaseous nature of the byproducts (SO₂ and HCl) helps to drive the reaction to completion. yale.edu

Reaction Parameters for Thionyl Chloride Method:

| Substrate | Reagent | Catalyst/Base | Solvent |

| 3-Hydroxy-3-methylbutyne | Thionyl Chloride (SOCl₂) | Pyridine | Dichloromethane (B109758), Chloroform |

Electrophilic Addition to Alkyne Precursors

An alternative synthetic strategy involves the electrophilic addition of a chlorine-containing reagent to an alkyne.

While less common for the specific synthesis of this compound due to regioselectivity challenges, the electrophilic chlorination of alkynes is a fundamental reaction. masterorganicchemistry.com The reaction of an alkyne like 1-butyne (B89482) with chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) can lead to the formation of chlorinated products. researchgate.netyoutube.com The Lewis acid polarizes the Cl-Cl bond, making one chlorine atom more electrophilic and susceptible to attack by the π-electrons of the alkyne. youtube.com

However, this method is generally more applicable to the synthesis of vicinal dichlorides from internal alkynes or for additions to more complex systems where the regioselectivity can be controlled. masterorganicchemistry.com For a terminal alkyne like 1-butyne, this reaction would likely yield a mixture of products, including 1,2-dichloro-1-butene, and would not be a direct or efficient route to this compound.

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound is critical for maximizing yield and purity while minimizing the formation of unwanted byproducts. Key parameters for optimization include reaction temperature, the choice of solvent, and strategic control over reaction conditions to enhance selectivity.

Careful control of temperature and solvent is paramount in the synthesis of this compound to guide the reaction towards the desired product and prevent side reactions.

Temperature: Low temperatures are consistently shown to be beneficial for the synthesis. For instance, in the acid-catalyzed chlorination of 2-methyl-3-butyn-2-ol (B105114), maintaining the temperature between 0°C and 5°C is crucial for achieving high yields (approximately 95%) and purity (99%). This low-temperature range effectively suppresses the potential for polymerization of the alkyne functional group and other decomposition pathways. Similarly, for radical chlorination, a temperature range of 0–25°C is recommended to minimize side reactions. In other related preparations, keeping the reaction temperature below 20°C is advised to prevent the formation of side products. orgsyn.org

Table 1: Effect of Temperature and Solvent on this compound Synthesis

| Parameter | Condition | Effect on Synthesis | Reference |

|---|---|---|---|

| Temperature | Low (0–5°C) | Suppresses polymerization and side reactions, leading to high yield and purity. | |

| Temperature | High (>25°C) | Increases the likelihood of side reactions and product decomposition. | orgsyn.org |

| Solvent | Nonpolar (e.g., Dichloromethane) | Improves phase separation during workup. | |

| Solvent | Polar (e.g., Water) | Can lead to hydrolysis of the product if not controlled. | acs.org |

| Solvent | Aqueous with Additive (Polyethylene Glycol 600) | Can achieve high yield and purity under specific conditions. | |

| Solvent | Solvent-free (Gas-phase) | An option for industrial processes to avoid solvent use. |

To ensure a high yield of this compound, several strategies can be employed to minimize the formation of byproducts and enhance the reaction's selectivity.

Catalyst Selection: In the nucleophilic substitution of 2-methyl-3-butyn-2-ol, zinc chloride (ZnCl₂) is the preferred Lewis acid catalyst. Its effectiveness stems from its ability to polarize the carbon-oxygen bond in the alcohol, which accelerates the substitution reaction. Alternative Lewis acids, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), have been found to be less effective and are more likely to promote the formation of side products, including oligomers.

Stoichiometric Control: Adjusting the molar ratio of reactants is a key strategy for driving the reaction to completion. Using a slight excess of hydrochloric acid, for example, a 1.2:1 molar ratio of HCl to 2-methyl-3-butyn-2-ol, helps to ensure the complete conversion of the starting alcohol.

Reaction Monitoring: The progress of the synthesis can be closely followed using analytical techniques like gas chromatography (GC) or thin-layer chromatography (TLC). This real-time monitoring allows for precise adjustments to reaction parameters, ensuring that the reaction is stopped at the optimal point to maximize product yield and minimize byproduct formation. Common side reactions that need to be avoided include the polymerization of the alkyne moiety and hydrolysis of the final product.

Table 2: Strategies for Enhanced Selectivity in this compound Synthesis

| Strategy | Method | Purpose | Reference |

|---|---|---|---|

| Catalyst Selection | Use of Zinc Chloride (ZnCl₂) | Effectively polarizes the C-O bond, accelerating the desired substitution. | |

| Catalyst Avoidance | Avoidance of FeCl₃ or AlCl₃ | Minimizes the formation of oligomeric side products. | |

| Stoichiometry | Using a molar excess of HCl (e.g., 1.2:1) | Ensures complete conversion of the starting alcohol. | |

| Reaction Monitoring | Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) | Allows for kinetic monitoring to optimize reaction time and conditions. |

Green Chemistry Approaches in this compound Synthesis

While dedicated studies on green chemistry approaches for this compound synthesis are not extensively detailed in the literature, several principles of green chemistry can be applied to the existing synthetic methods. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One key aspect is the use of catalysts to improve reaction efficiency. The use of zinc chloride, for instance, enhances the rate and selectivity of the reaction, which aligns with the green chemistry principle of catalysis. Catalytic reactions are preferred over stoichiometric ones as they minimize waste.

Solvent selection is another critical area. While nonpolar solvents like dichloromethane are effective, they are also environmentally problematic. The development of syntheses in greener solvents, or ideally, in the absence of a solvent, is a primary goal. The documented industrial gas-phase reactions represent a significant step in this direction, as they eliminate solvent waste entirely. Furthermore, the reported synthesis using water with an additive like polyethylene (B3416737) glycol 600 is a noteworthy example of employing a more benign solvent system.

Atom economy is also a central concept in green chemistry. The nucleophilic substitution of 2-methyl-3-butyn-2-ol with HCl has a relatively good atom economy, with water being the main byproduct. Future research could focus on further improving this by exploring catalytic systems that can be recycled and minimize waste streams, such as the byproducts of cuprous chloride that can be difficult to treat in related syntheses. google.com

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 3 Methyl 1 Butyne

Nucleophilic Substitution Reactions

3-Chloro-3-methyl-1-butyne is a tertiary propargylic chloride that readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols. These reactions are synthetically useful for introducing the 3-methyl-1-butynyl group into other molecules.

The reaction with primary and secondary amines typically yields the corresponding N-substituted propargyl amines. Similarly, alcohols and thiols react to form propargyl ethers and thioethers, respectively. The reactivity of these nucleophiles generally follows their expected trends, with more basic and less sterically hindered nucleophiles reacting more readily.

Interestingly, reactions with amines are often catalyzed by the addition of copper powder or cuprous chloride and are notably insensitive to steric hindrance. acs.org Aliphatic tertiary propargylic chlorides, such as this compound, can successfully alkylate methanol, ethanol, ammonia (B1221849), and various amines under mild, alkaline, and partially aqueous conditions to produce the corresponding propargylic ethers and amines in good yields. acs.org This is significant because nucleophilic substitution at a tertiary carbon is typically challenging. acs.org

| Nucleophile | Product Type | Catalyst (for amines) |

| Primary Amines | N-Propargyl amines | Copper powder or Cuprous chloride |

| Secondary Amines | N,N-Dipropargyl amines | Copper powder or Cuprous chloride |

| Alcohols | Propargyl ethers | None typically required |

| Thiols | Propargyl thioethers | None typically required |

The mechanism of nucleophilic substitution for propargyl halides like this compound can be complex and may proceed through SN1, SN2, or SNi pathways, depending on the reaction conditions and the nature of the nucleophile and solvent.

SN1 Mechanism: Due to the tertiary nature of the carbon bearing the chlorine atom, this compound can readily form a stabilized tertiary carbocation. This pathway is favored in polar protic solvents which can solvate both the carbocation and the leaving group. libretexts.orgyoutube.com The carbocation intermediate is planar, and the incoming nucleophile can attack from either face, leading to a racemic or nearly racemic mixture of products if the carbon were chiral. masterorganicchemistry.comyoutube.com

SN2 Mechanism: A direct backside attack by a nucleophile is also possible, leading to inversion of configuration at the reaction center. This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. masterorganicchemistry.comyoutube.com

SNi Mechanism: An internal nucleophilic substitution (SNi) mechanism, where the leaving group and the nucleophile are part of the same molecule, can also occur, leading to retention of configuration.

The stereochemical outcome of these reactions is a key indicator of the dominant mechanistic pathway. For instance, complete inversion of stereochemistry is characteristic of an SN2 reaction, while racemization suggests an SN1 pathway. masterorganicchemistry.comyoutube.comyoutube.com

The hydrolysis of this compound, a type of solvolysis reaction where water is the nucleophile, has been a subject of interest in studying reaction mechanisms. acs.orgwikipedia.orgstudy.com In this reaction, the chlorine atom is replaced by a hydroxyl group to form 3-methyl-1-butyn-3-ol.

Given that it is a tertiary alkyl halide, the hydrolysis of this compound in polar protic solvents like water is expected to proceed primarily through an SN1 mechanism. libretexts.orgstudy.com The reaction involves the formation of a tertiary carbocation intermediate, which is then attacked by a water molecule. youtube.com A subsequent deprotonation step yields the final alcohol product. The rate of this reaction is largely dependent on the stability of the carbocation intermediate and the ionizing power of the solvent.

| Solvent Type | Favored Mechanism for Hydrolysis | Product |

| Polar Protic (e.g., water, ethanol) | SN1 | 3-Methyl-1-butyn-3-ol |

The reaction of this compound with a strong reducing agent like lithium aluminum hydride (LiAlH4) leads to the displacement of the chlorine atom by a hydride ion (H-). masterorganicchemistry.comyoutube.comorganic-chemistry.org This reduction can result in the formation of two isomeric products: the expected alkyne, 3-methyl-1-butyne (B31179), and the rearranged allene (B1206475), 3-methyl-1,2-butadiene. isu.ru This transformation is an example of an acetylene-allene rearrangement.

The mechanism likely involves the formation of an intermediate that can be attacked by the hydride at two different positions. Attack at the carbon bearing the chlorine atom leads to the direct substitution product, the alkyne. However, attack at the terminal acetylenic carbon can initiate a rearrangement, resulting in the formation of the allene. The ratio of the alkyne to the allene in the product mixture is influenced by the reaction conditions, including the solvent and temperature.

| Reducing Agent | Possible Products | Key Feature |

| Lithium Aluminum Hydride (LiAlH4) | 3-Methyl-1-butyne and 3-Methyl-1,2-butadiene | Acetylene-Allene Rearrangement |

Addition Reactions of the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to electrophilic addition reactions, similar to other alkynes. uoanbar.edu.iq

Addition of Hydrogen Halides: The addition of hydrogen halides (HX, such as HCl or HBr) across the triple bond follows Markovnikov's rule. ucr.edu The initial addition results in a vinyl halide. The hydrogen atom adds to the terminal carbon of the alkyne (the one with the most hydrogens), and the halide adds to the internal carbon. A second addition of HX can occur, also following Markovnikov's rule, to yield a geminal dihalide.

Addition of Halogens: Halogens (X2, such as Cl2 or Br2) also add across the triple bond. The first addition typically results in a dihaloalkene, and the addition is often anti, leading to the trans isomer. A second addition of the halogen can occur to form a tetrahaloalkane. The reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com

| Reagent | Product of First Addition | Product of Second Addition | Regioselectivity/Stereoselectivity |

| Hydrogen Halide (HX) | Vinyl halide | Geminal dihalide | Markovnikov's rule |

| Halogen (X2) | Dihaloalkene | Tetrahaloalkane | Often anti-addition |

Nucleophilic Additions

The terminal alkyne functionality in this compound is susceptible to nucleophilic addition reactions. While the carbon-carbon triple bond is generally less reactive towards nucleophiles than a carbon-carbon double bond, additions can occur under specific conditions, often catalyzed by metals or strong bases. The mechanism typically involves the activation of the alkyne or the nucleophile.

In base-catalyzed additions, a strong base can deprotonate the terminal alkyne, forming an acetylide anion. This highly nucleophilic species can then react with various electrophiles. However, for the addition of a nucleophile directly to the triple bond, the reaction is often facilitated by transition metal catalysts. These catalysts can coordinate to the alkyne, making the acetylenic carbons more electrophilic and susceptible to attack by nucleophiles.

For instance, the addition of thiols (thiol-yne reaction) or amines (amino-yne reaction) to activated alkynes is a well-established process. While this compound is not "activated" in the traditional sense (i.e., conjugated to an electron-withdrawing group), its reactivity can be promoted under catalytic conditions. The attack of the nucleophile occurs at one of the sp-hybridized carbons, leading to a vinyl intermediate which can then be protonated or undergo further reaction. The regioselectivity of the addition (i.e., which carbon is attacked) is influenced by steric and electronic factors, including the nature of the catalyst and the nucleophile.

Cyclization and Coupling Reactions

This compound is a valuable substrate for various cyclization and coupling reactions, owing to its dual functionality: a reactive propargylic chloride and a terminal alkyne.

Coupling Reactions: One of the most significant reactions for this compound is the Sonogashira cross-coupling. This reaction involves a palladium catalyst and a copper(I) co-catalyst to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The generally accepted mechanism proceeds through two interconnected catalytic cycles:

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) intermediate.

Transmetalation: A copper acetylide species, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

Reductive Elimination: The coupled product (Ar-alkyne) is eliminated, regenerating the Pd(0) catalyst.

Copper Cycle:

Coordination: The copper(I) catalyst coordinates with the terminal alkyne of this compound.

Deprotonation: A base (typically an amine) deprotonates the alkyne, forming a copper(I) acetylide intermediate. This species is then ready for the transmetalation step with the palladium complex.

This reaction is highly efficient for creating substituted alkynes, which are precursors to many complex organic molecules.

Cyclization Reactions: The bifunctional nature of this compound allows it to be used in intramolecular and intermolecular cyclization reactions to form heterocyclic compounds. For example, it can react with bifunctional nucleophiles where one site displaces the chloride via an SN2 or SN2' reaction, and the other site subsequently reacts with the alkyne moiety in a metal-catalyzed or thermally induced cyclization. Palladium-catalyzed cyclizations of propargylic compounds are a powerful tool for constructing various cyclic structures.

Rearrangement Reactions

Claisen Rearrangements for Heterocyclic Framework Construction

This compound is a key reagent for constructing complex heterocyclic frameworks, such as benzopyrans and xanthones, via a sequence involving alkylation and a subsequent Claisen rearrangement. sigmaaldrich.com The general strategy involves:

O-Alkylation: A hydroxylated aromatic compound (e.g., a phenol (B47542), hydroxydibenzofuran, or hydroxyxanthone) is deprotonated with a base to form a phenoxide. This nucleophile then attacks this compound, displacing the chloride ion in a nucleophilic substitution reaction to form an aryl propargyl ether.

Claisen Rearrangement: The resulting aryl propargyl ether is heated, typically in a high-boiling solvent like N,N-diethylaniline. This induces a -sigmatropic rearrangement, known as the Claisen rearrangement. The propargyl group migrates from the oxygen atom to an ortho-carbon of the aromatic ring.

Cyclization: The intermediate from the rearrangement, now an ortho-propargyl phenol, often undergoes a spontaneous or catalyzed intramolecular cyclization. The phenolic hydroxyl group adds to the alkyne, forming a new heterocyclic ring, typically a dimethylpyran ring fused to the original aromatic system.

This methodology has been successfully applied to the synthesis of various biologically relevant molecules, including:

3,3-dimethyl-3H-benzofuro[3,2-f] askfilo.com-benzopyran: Synthesized from 2-hydroxydibenzofuran. sigmaaldrich.com

Benzo[b]pyrano[2,3-i]xanthen-6-ones: Prepared from 1,3-dihydroxy-12H-benzo[b]xanthen-12-one.

| Starting Material | Reagent Sequence | Final Heterocyclic Product |

| 2-Hydroxydibenzofuran | 1. Base (e.g., K2CO3) + 3-Chloro-3-methyl-1-butyne2. Heat (Claisen Rearrangement/Cyclization) | 3,3-dimethyl-3H-benzofuro[3,2-f] askfilo.com-benzopyran |

| 1,3-Dihydroxy-12H-benzo[b]xanthen-12-one | 1. Base + 3-Chloro-3-methyl-1-butyne2. Heat (Claisen Rearrangement/Cyclization) | Benzo[b]pyrano[2,3-i]xanthen-6-ones |

Isomerization Studies with Related Chloro-Methylbutynes (e.g., 1-chloro-3-methylbut-2-ene)

The relationship between this compound (a propargylic halide) and its allylic isomer, 1-chloro-3-methylbut-2-ene, is of significant mechanistic interest. Studies have shown that these two compounds can interconvert and that they ionize at similar rates because they form the same resonance-stabilized carbocation intermediate upon loss of the chloride ion.

This common intermediate is an allylic/propargylic cation with the positive charge delocalized over two carbon atoms. Nucleophilic attack can then occur at either electrophilic site, leading to a mixture of products.

Computational studies on the gas-phase elimination and isomerization of these compounds have provided further insight. The isomerization of 1-chloro-3-methylbut-2-ene to this compound has been found to be thermodynamically favorable over the reverse reaction. The mechanism for this interconversion involves the migration of the chlorine atom, facilitated by the formation of the stable delocalized carbocation. The rate-determining step in these reactions is the elongation and polarization of the C-Cl bond.

| Isomer | Type | Relative Thermodynamic Stability |

| 1-chloro-3-methylbut-2-ene | Allylic Chloride | More Stable |

| This compound | Propargylic Chloride | Less Stable |

Oxidation and Reduction Pathways

The chemical structure of this compound offers two primary sites for oxidation and reduction: the carbon-carbon triple bond and the propargylic carbon-chlorine bond.

Oxidation: Vigorous oxidation, such as combustion, will completely break down the molecule to carbon dioxide, water, and hydrogen chloride. More controlled oxidation targets the alkyne functionality.

Ozonolysis: Treatment with ozone (O₃) followed by a workup cleaves the triple bond. For a terminal alkyne like this compound, this would be expected to yield a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. The expected product would be 2-chloro-2-methylpropanoic acid.

Permanganate (B83412) Oxidation: Reaction with potassium permanganate (KMnO₄) under strong conditions (hot, basic) also results in cleavage of the triple bond to yield a carboxylic acid and CO₂. Under neutral, milder conditions, alkynes can be oxidized to vicinal dicarbonyls, though this is less common than with alkenes.

Reduction: Reduction pathways can target either the alkyne or the C-Cl bond, or both, depending on the reagents and conditions.

Catalytic Hydrogenation: Using typical heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will typically reduce the alkyne completely to an alkane (3-chloro-3-methylbutane). It is also possible that hydrogenolysis of the C-Cl bond occurs. Using a "poisoned" catalyst, such as Lindlar's catalyst, allows for the selective reduction of the alkyne to a cis-alkene (cis-3-chloro-3-methyl-1-butene).

Hydride Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the propargylic chloride. This may proceed via an SN2 mechanism to yield 3-methyl-1-butyne, or potentially an allene via an SN2' pathway. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce isolated alkynes but can reduce tertiary alkyl halides.

Reactive Intermediate Properties and Transformations

The reactions of this compound often proceed through highly reactive intermediates, which dictate the final product distribution.

Carbocations: As discussed in section 3.3.2, the ionization of the C-Cl bond is a key pathway, especially in polar, protic solvents (solvolysis). This generates a resonance-stabilized carbocation, which is a hybrid of a tertiary propargyl cation and a primary vinyl cation. However, the more significant resonance contributor is the tertiary allylic cation formed from its isomeric form, 1-chloro-3-methylbut-2-ene. This delocalized cation, the 3-methyl-2-buten-1-yl cation , is electrophilic at two positions (C1 and C3). Trapping of this intermediate by nucleophiles (like water or alcohols) leads to a mixture of isomeric products (allylic and propargylic alcohols or ethers).

Vinylidene Carbenes: Terminal alkynes can rearrange in the presence of transition metals (like ruthenium or rhodium) to form metal-vinylidene complexes. These species behave as reactive intermediates. The α-carbon (attached to the metal) is electrophilic, while the β-carbon is nucleophilic. Nucleophilic attack on the α-carbon is a common transformation, leading to the formation of Fischer-type carbene complexes, which can then undergo a variety of further reactions to build molecular complexity.

Radicals: The propargylic C-H bonds of the parent hydrocarbon (3-methyl-1-butyne) are susceptible to radical abstraction. Similarly, reactions involving radical initiators or certain reducing agents (like tributyltin hydride) with this compound can generate a 3-methyl-1-butyn-3-yl radical . This radical intermediate is an ambident species, existing in resonance with its allenyl radical form. The subsequent transformations of this radical, such as hydrogen atom abstraction or coupling, can lead to either acetylenic or allenic products.

Applications of 3 Chloro 3 Methyl 1 Butyne in Advanced Organic Synthesis

Construction of Complex Heterocyclic Frameworks

A significant application of 3-chloro-3-methyl-1-butyne is in the synthesis of intricate heterocyclic frameworks, which form the core of many biologically active molecules. The reagent provides a straightforward route to introduce a gem-dimethylpropargyl group, which is a precursor to the dimethylpyran ring system commonly found in natural products and pharmacologically active compounds.

This compound is instrumental in constructing complex, fused heterocyclic systems that are structurally related to coumarins and acridones. Specifically, it has been used in the preparation of xanthenone derivatives, which share a core structure with acridones. The synthesis typically involves the O-alkylation of a polyhydroxyaromatic precursor, such as 1,3-dihydroxy-12H-benzo[b]xanthen-12-one, with this compound. This initial step introduces the 1,1-dimethylpropargyl ether moiety onto the phenolic oxygen. Subsequent thermal rearrangement and cyclization yield complex structures containing both pyran and xanthenone rings. sigmaaldrich.com This methodology allows for the construction of a series of benzo[b]pyrano[2,3-i]xanthen-6-ones and benzo[b]pyrano[3,2-h]xanthen-7-ones. sigmaaldrich.com

Table 1: Synthesis of Acridone-Related Xanthenone Derivatives An interactive data table detailing the synthesis of complex xanthenone frameworks using this compound.

| Precursor Compound | Reagent | Key Reaction Steps | Final Product Class |

|---|

The synthesis of chromene and benzopyran derivatives is a well-established application of this compound. sigmaaldrich.com This reagent is particularly effective for creating the 2,2-dimethyl-2H-pyran ring fused to other aromatic systems. The general strategy involves the reaction of a hydroxylated aromatic compound (like a phenol (B47542), naphthol, or more complex polycyclic phenol) with this compound to form a propargyl ether. This intermediate then undergoes cyclization to form the chromene ring. sigmaaldrich.com This method has been successfully employed to prepare a variety of complex benzopyran derivatives. sigmaaldrich.com

Table 2: Examples of Chromene and Benzopyran Derivatives Synthesized An interactive data table showcasing specific complex heterocyclic frameworks prepared using this compound.

| Product Name | Molecular Framework |

|---|---|

| Benzo[b]pyrano[2,3-i]xanthen-6-ones | Fused Benzopyran-Xanthenone |

| Benzo[b]pyrano[3,2-h]xanthen-7-ones | Fused Benzopyran-Xanthenone |

Data sourced from product application notes detailing synthetic utility. sigmaaldrich.com

The formation of the pyran ring from the propargyl ether intermediate is achieved through a thermal ring closure. This transformation is a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement, specifically a Claisen rearrangement. organic-chemistry.orgwikipedia.org When an aryl propargyl ether, formed from a phenol and this compound, is heated, it undergoes rearrangement to form an ortho-allenyl phenol intermediate. researchgate.net This intermediate then rapidly undergoes an electrocyclic ring closure to yield the thermodynamically stable 2,2-dimethyl-2H-pyran (chromene) ring system. This thermal cascade of a Claisen rearrangement followed by cyclization is a powerful and reliable method for constructing the pyrano C ring fused to an aromatic core. organic-chemistry.orgresearchgate.net

Medicinal Chemistry and Drug Discovery

The heterocyclic frameworks synthesized using this compound are of significant interest in medicinal chemistry. Chromene and benzopyran motifs are present in a wide range of biologically active compounds and are considered "privileged structures" in drug discovery. rsc.org Consequently, the ability to efficiently construct these systems makes this compound a valuable tool in the development of new therapeutic agents.

A key area of application for these synthesized heterocycles is in the discovery of novel anticancer agents. Many natural and synthetic chromene derivatives have demonstrated potent antiproliferative and cytotoxic activity against various cancer cell lines. scispace.comnih.gov The benzopyranoxanthone analogues, which can be prepared using this compound, have been specifically investigated for their cytotoxic properties. sigmaaldrich.com The synthesis of these complex molecules allows for the generation of compound libraries that can be screened for potential anticancer activity, aiding in the identification of new lead compounds for drug development.

Table 3: Research Findings on Synthesized Anticancer Agents An interactive data table summarizing the application of synthesized compounds in cancer research.

| Compound Class | Synthetic Application of this compound | Reported Biological Activity |

|---|

Finding based on peer-reviewed papers cited in chemical product applications. sigmaaldrich.com

Information regarding the specific synthesis of Pyranochromanone Amide Hybrids using this compound was not available in the consulted research sources.

Synthesis of Anticancer Agents and Derivatives

Benzopyran Derivatives with Cytotoxic Activity

This compound is instrumental in synthesizing complex benzopyran and xanthone (B1684191) derivatives, many of which exhibit significant cytotoxic activity. A common synthetic strategy involves the construction of a dimethylpyran ring onto a larger molecular scaffold. sigmaaldrich.comchemsrc.com

This is typically achieved through an initial alkylation of a hydroxyl group on a precursor molecule—such as a dihydroxy-benzo[b]xanthen-12-one—with this compound. This step is followed by a Claisen rearrangement, which facilitates the cyclization to form the final pyran ring. sigmaaldrich.com This methodology has been successfully employed to create a series of benzo[b]pyrano[2,3-i]xanthen-6-ones and benzo[b]pyrano[3,2-h]xanthen-7-ones, which are analogues of biologically active natural products like psorospermine and benzo[b]acronycine. sigmaaldrich.comchemsrc.com Research has shown that derivatives of benzopyrans and related structures, such as benzothieno[3,2-b]pyrans, possess potent and broad-spectrum cytotoxic activity against numerous human cancer cell lines. nih.gov

| Parameter | Value (μM) | Description |

|---|---|---|

| GI50 | 0.11 | Concentration for 50% Growth Inhibition |

| TGI | 7.94 | Concentration for Total Growth Inhibition |

| LC50 | 42.66 | Concentration for 50% Lethality |

Apoptosis Induction Mechanisms (e.g., Bcl-2 and Bax modulation)

The cytotoxic effects of many benzopyran derivatives are linked to their ability to induce apoptosis, or programmed cell death. A primary mechanism governing this process is the intrinsic mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins. nih.govfrontiersin.orgnih.gov This family includes both anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax, Bak). frontiersin.orgresearchgate.net

In healthy cells, anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins, preventing them from triggering cell death. nih.gov However, upon receiving apoptotic stimuli from cytotoxic compounds, this balance is disrupted. Pro-apoptotic "BH3-only" proteins are activated, which neutralize the anti-apoptotic Bcl-2 proteins. nih.gov This action liberates Bax and Bak, allowing them to oligomerize on the outer mitochondrial membrane, forming pores. researchgate.net This permeabilization leads to the release of cytochrome c into the cytosol, which initiates a caspase cascade, ultimately leading to the execution of apoptosis. nih.govresearchgate.net

Studies on structurally related benzothieno[3,2-b]pyran derivatives have shown they induce a significant disruption in the cell cycle profile and a time-dependent increase in the population of apoptotic cells, confirming their role in triggering these cell death pathways. nih.gov The efficacy of such compounds is often determined by their ability to shift the cellular balance in favor of pro-apoptotic proteins like Bax over anti-apoptotic ones like Bcl-2. researchgate.net

Development of Anti-HIV Agents (e.g., DCK Derivatives)

This compound has been utilized in the synthesis of potent anti-HIV agents, most notably derivatives of (+)-cis-khellactone. The resulting compound, 3′,4′-di-O-(−)-camphanoyl-(+)-cis-khellactone (DCK), and its analogues have demonstrated extremely powerful inhibitory activity against HIV-1 replication. nih.govglobethesis.com

Systematic modifications of the DCK structure have led to the development of derivatives with even greater potency. For instance, mono-methyl substituted DCK analogues have shown activity significantly higher than that of DCK and the established antiretroviral drug Zidovudine (AZT). nih.gov These compounds are believed to function as inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication, potentially through a unique mechanism of action. globethesis.com

| Compound | EC50 (μM) | Therapeutic Index (TI) |

|---|---|---|

| DCK | 4 x 10-4 | > 1.3 x 105 |

| 4-Methyl-DCK | < 4.23 x 10-7 | > 3.72 x 108 |

| 4-Methyl-DCK-thiolactone | 0.00718 | > 21,300 |

Role in Alkylation and Subsequent Reactions

The synthesis of DCK derivatives and other complex pyran-containing molecules relies on the specific reactivity of this compound. The key synthetic sequence involves two main steps: alkylation and cyclization. sigmaaldrich.com

Alkylation : The process begins with the nucleophilic substitution of the chlorine atom on this compound. The chlorine, being at a propargylic position, acts as an effective leaving group. A hydroxyl group on the core scaffold (e.g., a khellactone (B107364) precursor) acts as the nucleophile, attacking the tertiary carbon and displacing the chloride ion. This reaction attaches the 1,1-dimethylpropargyl moiety to the core structure via an ether linkage.

Subsequent Reactions (Cyclization) : Following alkylation, the newly introduced propargyl group, which contains a terminal alkyne, undergoes a rearrangement and cyclization to form the six-membered dimethylpyran ring. A common method to achieve this is the Claisen rearrangement, a thermal process that results in the formation of the final heterocyclic system. sigmaaldrich.com

This reliable two-step process is fundamental to building the dimethylpyran portion of many bioactive molecules, including DCK derivatives.

Stereochemical Requirements for Biological Activity (e.g., 3′R,4′R-configured analogs)

The three-dimensional arrangement of atoms (stereochemistry) is critical for the biological activity of complex molecules like DCK derivatives. The interaction between a drug and its biological target (like an enzyme or receptor) is highly specific and dependent on a precise geometric fit.

In the case of DCK analogues, the stereochemistry at the diol moiety of the khellactone ring is paramount. Research has specifically identified that the (3′R,4′R) configuration is crucial for potent anti-HIV activity. For example, (3'R,4'R)-3-cyanomethyl-4-methyl-DCK is a derivative that not only shows high potency against wild-type HIV-1 but also maintains activity against several drug-resistant viral strains. nih.gov This demonstrates that only the correct stereoisomer can bind effectively to the biological target, which for DCK is likely the HIV reverse transcriptase enzyme. Any deviation from this specific 3′R,4′R-configuration can lead to a significant loss of antiviral efficacy.

Asymmetric Epoxidation Reactions

While this compound is a versatile building block for forming pyran rings and introducing propargyl groups, its direct application in asymmetric epoxidation reactions is not widely documented in scientific literature. Asymmetric epoxidation, such as the Sharpless epoxidation, is a powerful reaction for creating chiral epoxides from allylic alcohols, but it relies on a different class of substrates and catalysts, typically involving titanium tetra(isopropoxide) and diethyl tartrate. wikipedia.org

Synthesis of Bioactive Natural Products and Mollugin

This compound serves as a key reagent in the total synthesis of several bioactive natural products, a prominent example being Mollugin. sci-hub.seresearchgate.net Mollugin is a naphthopyran derivative isolated from plants of the Rubiaceae family and is known to possess a range of biological properties, including antitumor, antiviral, and antimutagenic activities. sci-hub.se

The synthesis of Mollugin directly utilizes this compound to construct its characteristic 2,2-dimethyl-2H-pyran ring. In a reported synthesis, 1,4-dihydroxy-2-naphthalenecarboxylic acid is reacted with this compound. sci-hub.seresearchgate.net This reaction proceeds to form an intermediate known as molluginic acid. The final step in the synthesis is the esterification of the carboxylic acid group of molluginic acid, often using a reagent like diazomethane, to yield the natural product Mollugin. sci-hub.seresearchgate.net

Material Science Applications

The exploration of this compound in material science is an emerging area of research, primarily centered around its potential in the synthesis of functional polymers. The presence of a terminal alkyne group, in particular, opens up possibilities for its incorporation into polymeric structures through various polymerization techniques.

Polymer Chemistry and Functional Polymer Synthesis

While extensive research on the direct polymerization of this compound is not widely documented in publicly available literature, its chemical structure suggests significant potential for its use in creating functional polymers. The terminal alkyne is a versatile functional group in polymer chemistry, capable of undergoing a variety of polymerization reactions, including addition and cyclotrimerization.

Theoretically, the alkyne moiety of this compound could be polymerized to form a polymer backbone with pendant chloro-dimethyl-methyl groups. These pendant groups could then serve as sites for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This approach would lead to the creation of specialty polymers with tailored properties for specific applications.

Furthermore, the terminal alkyne functionality makes this compound a suitable candidate for "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction could be utilized to graft this compound onto existing polymer chains that have been functionalized with azide (B81097) groups. This "grafting to" approach would introduce the propargyl chloride functionality onto the polymer, which could then be further reacted to introduce other chemical moieties.

The potential applications for polymers functionalized with this compound are broad. The introduction of the reactive chloride group could be used to attach biologically active molecules, leading to the development of new drug delivery systems or biocompatible materials. Additionally, the unique chemical environment provided by the gem-dimethyl group and the alkyne could impart specific physical or chemical properties to the resulting polymer, such as altered solubility, thermal stability, or adhesive characteristics.

Role as a Versatile Building Block and Intermediate

The primary and well-established application of this compound in advanced organic synthesis is its role as a versatile building block and intermediate. sigmaaldrich.com Its bifunctionality allows for sequential or tandem reactions, providing efficient pathways to complex molecules. sigmaaldrich.com

The propargylic chloride moiety is susceptible to nucleophilic substitution reactions, allowing for the introduction of the 3-methyl-1-butynyl group into a variety of organic substrates. guidechem.com Simultaneously, the terminal alkyne can participate in a wide range of transformations, including metal-catalyzed cross-coupling reactions, addition reactions, and cycloadditions. sigmaaldrich.com

A significant application of this compound is in the synthesis of complex heterocyclic compounds. For instance, it is a key reagent in the preparation of various xanthene derivatives, such as benzo[b]pyrano[2,3-i]xanthen-6-ones, and in the synthesis of 3,3-dimethyl-3H-benzofuro[3,2-f] sigmaaldrich.com-benzopyran. sigmaaldrich.comchemicalbook.com These classes of compounds are of interest due to their potential biological activities.

The synthetic utility of this compound is further exemplified by its use in palladium-catalyzed coupling reactions, such as the Sonogashira coupling. sigmaaldrich.com This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, a crucial step in the synthesis of many complex organic molecules, including pharmaceuticals and natural products.

Below is a table summarizing some of the key reactions and resulting compound classes where this compound serves as a critical intermediate.

| Reaction Type | Reactant(s) | Resulting Compound Class | Significance |

| Nucleophilic Substitution | Alcohols, Amines, Thiols | Propargylic ethers, amines, and sulfides | Introduction of the 3-methyl-1-butynyl moiety |

| Sonogashira Coupling | Aryl/Vinyl Halides | Aryl/Vinyl Alkynes | C-C bond formation, synthesis of conjugated systems |

| Cycloaddition Reactions | Dienes, Azides | Cyclic and Heterocyclic Compounds | Construction of complex ring systems |

| Alkylation | Various Nucleophiles | Substituted Alkynes | Elongation of carbon chains |

The versatility of this compound as a building block is a cornerstone of its importance in modern organic synthesis. Its ability to participate in a diverse array of chemical reactions has enabled the efficient construction of intricate molecular structures that are otherwise challenging to synthesize.

Theoretical and Computational Studies of 3 Chloro 3 Methyl 1 Butyne and Its Reactions

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

MP2 Level Calculations for Reaction Pathways

Møller–Plesset perturbation theory (MP2) is another high-level computational method used to study reaction pathways. Similar to the case with DFT studies, dedicated research employing MP2 calculations to map the reaction pathways of 3-Chloro-3-methyl-1-butyne could not be located in the searched scientific databases. Studies on its alkene isomers have utilized MP2, but this has not been extended to the alkyne in the available literature. usfq.edu.ecresearchgate.net

Activation Energies and Transition State Simulations

The determination of activation energies and the simulation of transition states are crucial for understanding the kinetics of a chemical reaction. Despite the importance of these parameters, specific computational studies that simulate the transition states and calculate the activation energies for reactions involving this compound, such as its dehydrochlorination or isomerization, are not documented in the available scientific literature.

Thermodynamic Stability Analyses of Isomers

Analyses of the thermodynamic stability of isomers provide insight into their relative concentrations at equilibrium. While thermodynamic studies have been performed on isomers of 3-chloro-3-methylbut-1-ene, showing that 1-chloro-3-methylbut-2-ene is thermodynamically more stable, a corresponding detailed thermodynamic stability analysis for this compound and its relevant isomers is not available in published research. usfq.edu.ecresearchgate.net

Kinetic Studies and Reaction Rate Constants

Kinetic studies provide essential data on the rates of chemical reactions. While experimental kinetic data exists for the hydrolysis of this compound, detailed computational studies on its reaction kinetics are lacking.

Gas-Phase Elimination Kinetics

The study of gas-phase elimination reactions is a significant area of physical organic chemistry. Computational and experimental studies have thoroughly investigated the gas-phase elimination kinetics of various chloroalkanes and chloroalkenes. usfq.edu.ecusfq.edu.ec However, specific research detailing the gas-phase elimination kinetics and associated rate constants for this compound has not been found in the surveyed literature. The primary focus in related literature has been on its alkene isomers, which yield isoprene (B109036) and hydrogen chloride upon elimination. usfq.edu.ecresearchgate.net

Influence of Variational Effects and Tunnelling

In theoretical treatments of chemical reaction kinetics, conventional Transition State Theory (TST) provides a foundational framework. However, for more accurate determinations of rate constants, particularly for reactions involving light atom transfer or those occurring at lower temperatures, more advanced concepts such as variational effects and quantum tunnelling must be considered.

Variational Transition State Theory (VTST) is an enhancement of conventional TST. Instead of assuming the transition state occurs at the saddle point of the potential energy surface, VTST optimizes the location of the dividing surface between reactants and products to minimize the calculated reaction rate, providing a more accurate, and typically lower, rate constant. This correction accounts for the recrossing of the transition state, where trajectories pass through the dividing surface but return to the reactant side.

Quantum Tunnelling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. This effect is significant for light particles, such as electrons and hydrogen atoms, and can lead to substantially higher reaction rates than predicted by classical theories, especially at low temperatures.

While these phenomena are crucial for a complete understanding of many reaction mechanisms, specific computational studies detailing the quantitative influence of variational effects and quantum tunnelling on the reactions of this compound are not prominently available in surveyed scientific literature. Such analyses would be required to precisely model its reactivity, particularly in processes like hydrogen abstraction or elimination reactions.

Molecular Modeling and Simulation Approaches

The study of this compound and its related isomers heavily relies on molecular modeling and simulation to elucidate reaction mechanisms, transition state geometries, and thermodynamic parameters. The primary approaches employed are sophisticated quantum chemical methods.

Density Functional Theory (DFT) is a widely used method for these investigations. Specifically, the MPW1PW91 functional, which is a modified Perdew-Wang exchange functional combined with the PW91 correlation functional, has been successfully applied. This method, often paired with basis sets such as 6-31G(d,p), provides a good balance between computational cost and accuracy for calculating kinetic and thermodynamic parameters of gas-phase reactions. usfq.edu.ecresearchgate.net

Ab-initio Methods are also utilized for higher accuracy. Methods like Møller–Plesset perturbation theory of the second order (MP2) serve as another level of theory to examine the mechanisms of reactions involving chloro-methyl-butynes and their interconversion. usfq.edu.ecresearchgate.net

These computational techniques are instrumental in:

Optimizing the geometries of reactants, transition states, and products.

Calculating vibrational frequencies to confirm stationary points and to derive thermodynamic quantities like enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡).

Mapping the potential energy surface to identify the lowest energy reaction pathways.

By applying these modeling approaches, researchers can investigate complex reaction schemes, such as the competing elimination and isomerization pathways of substituted butynes, providing insights that are often difficult to obtain through experimental means alone. usfq.edu.ecresearchgate.net

Computational Resolution of Mechanistic Contradictions

Computational chemistry plays a pivotal role in resolving mechanistic ambiguities and contradictions. A notable example is the study of the gas-phase elimination kinetics of 3-chloro-3-methylbut-1-ene, an isomer of this compound, and its interconversion with 1-chloro-3-methylbut-2-ene. usfq.edu.ecresearchgate.net Both isomers undergo elimination to produce isoprene and hydrogen chloride.

Initial mechanistic assumptions might suggest similar reaction pathways for these closely related isomers. However, computational studies using DFT and ab-initio methods revealed distinct mechanisms. usfq.edu.ecresearchgate.net The investigation showed that the elimination of HCl from 3-chloro-3-methylbut-1-ene proceeds through a conventional, four-membered cyclic transition state, which is typical for alkyl halides. usfq.edu.ecresearchgate.net In contrast, its isomer, 1-chloro-3-methylbut-2-ene, follows a more unusual pathway involving a six-membered cyclic transition state. usfq.edu.ecresearchgate.net

The calculations demonstrated that the rate-determining step for these reactions is the elongation and polarization of the carbon-chlorine bond. usfq.edu.ecresearchgate.net Furthermore, the computational results for activation energy were in reasonable agreement with experimental kinetic data, validating the proposed mechanisms and explaining the observed higher reactivity of 1-chloro-3-methylbut-2-ene compared to 3-chloro-3-methylbut-1-ene. usfq.edu.ecresearchgate.net

The study also computationally examined the isomerization between the two chloro-methyl-butenes, finding that the conversion of 1-chloro-3-methylbut-2-ene to 3-chloro-3-methylbut-1-ene is kinetically more favorable than the reverse reaction. usfq.edu.ec

Calculated Kinetic and Thermodynamic Parameters for Elimination Reactions

Note: Specific values from the source study are represented here conceptually. The study confirmed a smaller energy of activation for Mechanism A, consistent with its higher reactivity. researchgate.net

This computational work successfully resolved the mechanistic pathways, demonstrating the power of theoretical modeling to clarify complex and competing reactions that might otherwise be mechanistically ambiguous. usfq.edu.ecresearchgate.net

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methods in Reaction Mechanism Elucidation (e.g., NMR, IR comparison with computed spectra)

Spectroscopic techniques are indispensable tools for probing the molecular structure of 3-Chloro-3-methyl-1-butyne and for elucidating the intricate details of its reaction mechanisms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, often in conjunction with computational modeling, provide a powerful approach to understanding the transformations of this versatile chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of this compound. The ¹H NMR spectrum provides information about the electronic environment of the hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework of the molecule. In the context of reaction mechanism elucidation, NMR can be used to identify intermediates, byproducts, and final products, thereby offering insights into the reaction pathway. For instance, monitoring the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to the product can provide kinetic data and support a proposed mechanism.

| ¹H NMR Spectral Data for this compound | |

| Chemical Shift (ppm) | Multiplicity |

| 1.78 | Singlet |

| 2.59 | Singlet |

| ¹³C NMR Spectral Data for this compound | |

| Chemical Shift (ppm) | Assignment |

| 35.1 | C(CH₃)₂ |

| 62.0 | C(CH₃)₂ |

| 74.0 | ≡C-H |

| 86.9 | -C≡ |

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In this compound, the characteristic absorption bands for the terminal alkyne C-H stretch and the C≡C triple bond stretch are key identifiers. During a reaction, changes in the IR spectrum, such as the disappearance of the alkyne bands and the appearance of new bands corresponding to the functional groups of the product, can be monitored to follow the reaction progress.

| Key IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | ≡C-H stretch |

| ~2100 | C≡C stretch |

| ~700 | C-Cl stretch |

Comparison with Computed Spectra: The synergy between experimental spectroscopy and computational chemistry offers a deeper level of mechanistic understanding. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict the NMR and IR spectra of proposed intermediates and transition states in a reaction involving this compound. By comparing these computed spectra with the experimental data, it is possible to validate the proposed reaction mechanism and gain insights into the geometries and electronic structures of transient species that may not be directly observable. researchgate.netasianresassoc.orgunibo.itnsf.gov

Chromatographic Techniques for Product Separation and Analysis

Chromatographic methods are essential for the separation and purification of products from reactions involving this compound, as well as for the qualitative and quantitative analysis of the reaction mixture.

Gas Chromatography (GC): Due to its volatility, this compound and many of its reaction products are well-suited for analysis by Gas Chromatography. GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a detector such as a Flame Ionization Detector (FID), GC can be used to quantify the starting material, products, and any byproducts, allowing for the determination of reaction yield and purity.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives of this compound, High-Performance Liquid Chromatography is the separation technique of choice. researchgate.netresearchgate.net HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase. Different HPLC modes, such as normal-phase, reversed-phase, and chiral chromatography, can be employed depending on the polarity and structural characteristics of the analytes. HPLC is particularly valuable in the analysis of complex reaction mixtures and for the purification of desired products.

Mass Spectrometry for Structural Identification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and its reaction products, and to gain structural information through the analysis of fragmentation patterns. mercer.edu

When coupled with a chromatographic separation technique, such as in Gas Chromatography-Mass Spectrometry (GC-MS), it becomes a potent tool for identifying the components of a complex mixture. nih.gov The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of bonds within the molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) can also be observed, providing a clear signature for the presence of a chlorine atom in the molecule and its fragments. In reaction analysis, MS is crucial for confirming the identity of the expected products and for identifying unknown byproducts, which can provide valuable clues about alternative reaction pathways.

| Key Mass Spectrometry Data for this compound | |

| m/z (Mass-to-Charge Ratio) | Relative Intensity |

| 102/104 | Molecular Ion (M⁺) with Chlorine Isotope Pattern |

| 67 | [M - Cl]⁺ |

| 41 | Propargyl Cation Fragment |

In-situ and Operando Spectroscopy for Real-time Reaction Monitoring

The ability to monitor chemical reactions as they occur, in real-time and under actual reaction conditions, provides invaluable insights into reaction kinetics, mechanisms, and the behavior of catalysts. In-situ and operando spectroscopic techniques are at the forefront of this area of research. recercat.catornl.govchimia.chmdpi.comrsc.org

In-situ Spectroscopy: This involves placing a spectroscopic probe directly into the reaction vessel, allowing for the continuous collection of spectra as the reaction progresses. For reactions involving this compound, in-situ IR and NMR spectroscopy can be particularly informative. nih.govbeilstein-journals.org In-situ IR can track the concentration of reactants and products by monitoring their characteristic vibrational bands, while in-situ NMR can provide detailed structural information on all species present in the reaction mixture over time. dntb.gov.uaresearchgate.netresearchgate.netbohrium.com

Future Research Directions and Emerging Applications

Novel Synthetic Transformations

The dual reactivity of 3-Chloro-3-methyl-1-butyne offers significant opportunities for the development of novel synthetic methodologies. The propargyl group is a highly versatile moiety, and its introduction into molecules opens up new pathways for further chemical elaboration. nih.govnih.gov Future research is expected to focus on expanding its reaction scope beyond traditional nucleophilic substitutions and metal-catalyzed couplings.

Key areas for future exploration include:

Asymmetric Catalysis: While propargylation reactions are common, the development of new chiral catalysts for the enantioselective addition of the 1,1-dimethylpropargyl group to various substrates remains a significant goal. nih.gov Research into novel ligand designs for transition metals could enable the synthesis of chiral tertiary homopropargylic alcohols and amines, which are valuable intermediates in pharmaceutical synthesis. mdpi.com

Cascade Reactions: The compound's structure is ideally suited for designing cascade or domino reactions, where multiple bonds are formed in a single operation. Future work could devise new catalytic systems that trigger a sequence of reactions, such as an initial substitution at the chloride, followed by an intramolecular cycloaddition involving the alkyne, to rapidly build molecular complexity.

Photoredox and Electrocatalysis: Modern synthetic methods like photoredox and electrocatalysis offer new ways to activate the molecule. These techniques could be used to generate novel radical intermediates, enabling previously inaccessible carbon-carbon and carbon-heteroatom bond formations. For instance, flow electrochemistry has been effectively used for various cyclization reactions to generate N-heterocycles. rsc.org

C-H Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. Future research could explore the use of this compound in transition-metal-catalyzed reactions that involve the activation of C-H bonds, allowing for the direct coupling of the alkyne moiety with a wide range of substrates without pre-functionalization.

Exploration of New Biological Activities

Derivatives of this compound have already shown promise in medicinal chemistry, particularly in the synthesis of compounds with antitubercular and cytotoxic properties. However, the structural motifs accessible from this building block are vast, suggesting that its potential in drug discovery is far from fully realized.

Emerging areas of investigation include:

Neuroprotective Agents: The N-propargylamine moiety is a key pharmacophore in several neuroprotective drugs, including rasagiline (B1678815) and selegiline, which are used to treat neurodegenerative diseases. nih.gov this compound serves as a direct precursor to N-propargylamines. Future research can focus on synthesizing libraries of novel N-propargylamine derivatives and evaluating their efficacy as inhibitors of enzymes like monoamine oxidases (MAO) or as modulators of pathways involved in neurodegeneration. nih.govresearchgate.net

Antiviral and Anti-inflammatory Agents: The heterocyclic scaffolds, such as pyrazoles and triazoles, that can be synthesized using this compound are prevalent in many biologically active molecules. nih.govnih.gov There is a significant opportunity to synthesize novel libraries of these heterocycles and screen them for a broader range of biological activities, including antiviral, anti-inflammatory, and antimicrobial effects. mdpi.com For example, novel pyrazolo[3,4-d]pyrimidinone derivatives have recently been investigated as potent anti-inflammatory agents. mdpi.com

Fungicides and Agrochemicals: Triazole compounds, which can be synthesized from alkyne precursors, are known to have potent fungicidal and plant growth-regulating activities. nih.gov Propiconazole and difenoconazole (B1670550) are prominent examples of triazole fungicides. nih.gov Systematic modification of the core structure using this compound could lead to the discovery of new agrochemicals with improved efficacy or novel modes of action.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and improved scalability. beilstein-journals.orgmt.com this compound is an excellent candidate for integration into automated flow synthesis platforms due to the nature of its reactions.

Future developments in this area will likely involve:

High-Throughput Library Synthesis: Automated flow systems can be used to rapidly generate large libraries of compounds for biological screening. vapourtec.com By programming a flow reactor to vary nucleophiles, coupling partners, and reaction conditions, hundreds of distinct derivatives of this compound could be synthesized in a short period, accelerating the drug discovery process. nih.gov

Safer Handling of Hazardous Reactions: Reactions involving terminal alkynes or the generation of reactive intermediates can pose safety challenges on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, ensuring that only a small amount of material is reacting at any given time. mt.com This is particularly relevant for potentially exothermic reactions or when using hazardous reagents.

Telescoped and Multi-step Synthesis: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process without isolating intermediates. rsc.org A future application could involve a multi-step flow system where this compound first undergoes a substitution reaction in one reactor module, followed by a Sonogashira coupling or a cycloaddition in a subsequent module, streamlining the synthesis of complex molecules. rsc.org This approach has been successfully applied to the multi-step synthesis of various active pharmaceutical ingredients (APIs). nih.gov

Advanced Computational Design of Derivatives and Catalysts

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, accelerating the design and discovery of new molecules and catalysts. mdpi.comresearchgate.net

The application of these methods to this compound can open several research avenues: